3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorobenzyl group attached to the quinazolinone core, which imparts unique chemical and biological properties. Quinazolinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.
Mechanism of Action
Mode of Action
It’s suggested that the compound may interact with its targets by constructing a bulky coordination structure . This interaction weakens ion-dipole interactions but promotes coulombic attraction . More detailed studies are needed to confirm and elaborate on these interactions.
Biochemical Pathways
It’s suggested that the compound may influence interfacial kinetics in certain applications , but the exact pathways and their downstream effects need further investigation.
Result of Action
It’s suggested that the compound may contribute to improved rate performance in certain applications , but the specific molecular and cellular effects need to be studied further.
Action Environment
It’s suggested that the compound’s action may be influenced by the concentration of certain ions , but more research is needed to understand how other environmental factors may affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-fluorobenzylamine with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole: Known for its KARI inhibitory activity.
4-fluorobenzylamine: A simpler analog with different biological activities.
Uniqueness
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinazolinone core and fluorobenzyl group make it a versatile compound in various research fields.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAXAKWXZVTJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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